molecular formula C23H41F3N8O8 B13655866 L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate

L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate

Cat. No.: B13655866
M. Wt: 614.6 g/mol
InChI Key: FMTUDMCZOOBIBT-GYFKHDNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate: is a synthetic tetrapeptide composed of the amino acids threonine, lysine, proline, and arginine. This compound is known for its immunostimulatory properties and is often referred to as tuftsin . It plays a significant role in enhancing the immune response by stimulating phagocytosis in various immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid Phase Synthesis: This method involves the stepwise addition of protected amino acids to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.

    Fragment Condensation: This method involves the synthesis of peptide fragments, which are then coupled together to form the desired peptide sequence.

    Liquid Phase Synthesis: This method involves the synthesis of peptides in solution, where the amino acids are sequentially added to the growing peptide chain.

Industrial Production Methods: Industrial production of L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate typically involves solid-phase synthesis due to its efficiency and scalability. The use of automated peptide synthesizers allows for the rapid and reproducible production of large quantities of the peptide .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is used as a model compound in peptide synthesis studies. Its well-defined structure and sequence make it an ideal candidate for studying peptide bond formation and cleavage .

Biology: In biological research, this compound is used to study the mechanisms of immune cell activation and phagocytosis. It is known to enhance the activity of macrophages and neutrophils, making it a valuable tool in immunology research .

Medicine: this compound has potential therapeutic applications due to its immunostimulatory properties. It is being investigated for its potential use in treating immune deficiencies and enhancing the immune response in cancer patients .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its ability to enhance immune cell activity makes it a promising candidate for drug development .

Comparison with Similar Compounds

Uniqueness: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance the stability and solubility of the peptide. This modification can also influence the peptide’s interaction with immune cell receptors, potentially enhancing its immunostimulatory effects .

Properties

Molecular Formula

C23H41F3N8O8

Molecular Weight

614.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H40N8O6.C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1

InChI Key

FMTUDMCZOOBIBT-GYFKHDNESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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